Oxazolidinones

Oxazolidinones are a class of heterocyclic compounds characterized by the presence of an oxazoline ring and a lactam group, forming a six-membered ring. These molecules exhibit significant biological activities and have been extensively studied for their potential in pharmaceutical applications due to their ability to inhibit bacterial protein synthesis enzymes. They possess unique structural features that make them valuable as antibiotics, particularly effective against Gram-positive bacteria. Oxazolidinones have shown promise in treating infections caused by antibiotic-resistant strains, making them an important area of research in the field of antimicrobial agents. Their synthetic versatility and tunability also allow for the development of new derivatives with improved efficacy and reduced toxicity.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

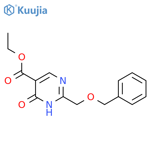

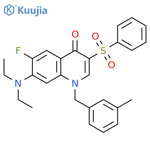

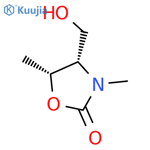

|

(4S,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 17097-67-5 | C10H11NO2 |

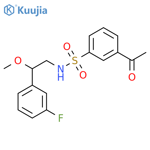

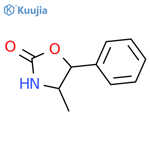

|

4-Methyl-2-oxazolidinone | 16112-59-7 | C4H7NO2 |

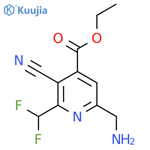

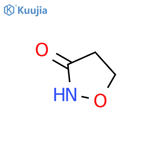

|

1,2-oxazolidin-3-one | 1192-07-0 | C3H5NO2 |

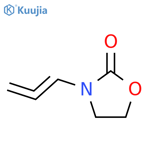

|

2-Oxazolidinone,3-(1,2-propadien-1-yl)- | 250728-91-7 | C6H7NO2 |

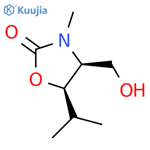

|

2-Oxazolidinone,4-(hydroxymethyl)-3,5-dimethyl-, (4S,5R)- | 225655-87-8 | C6H11NO3 |

|

2-Oxazolidinone,4-(hydroxymethyl)-3-methyl-5-(1-methylethyl)-,(4S,5R)-(9CI) | 220871-22-7 | C8H15NO3 |

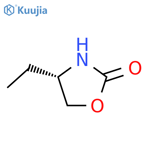

|

2-Oxazolidinone,4-ethyl-, (4S)- | 13896-06-5 | C5H9NO2 |

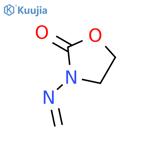

|

2-Oxazolidinone,3-(methyleneamino)- | 10020-75-4 | C4H6N2O2 |

|

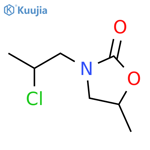

2-Oxazolidinone,3-(2-chloropropyl)-5-methyl- | 13723-02-9 | C7H12ClNO2 |

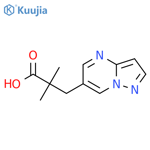

|

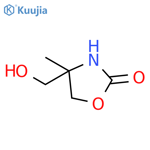

4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one | 6629-85-2 | C5H9NO3 |

Littérature connexe

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

Fournisseurs recommandés

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés